d-beta-Homoglutamine

Description

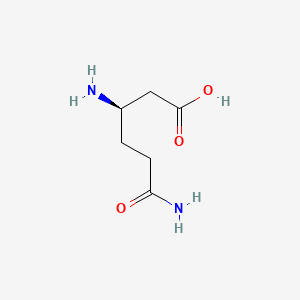

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNSGZOFDGAHTI-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277273 | |

| Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263046-59-8 | |

| Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263046-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of D Beta Homoglutamine

Chemical Synthesis Approaches for d-beta-Homoglutamine

Chemical synthesis offers a versatile platform for the production of d-beta-homoglutamine and its analogs, allowing for the incorporation of various functional groups and modifications. Key strategies include the use of protecting groups to ensure regioselectivity and enantioselective routes to obtain the desired stereoisomer.

Use of Protective Groups in d-beta-Homoglutamine Synthesis (e.g., Fmoc)

Protecting groups are indispensable in the chemical synthesis of amino acids and peptides, preventing unwanted side reactions and directing the course of the synthesis. In the context of d-beta-homoglutamine synthesis, the fluorenylmethoxycarbonyl (Fmoc) group is a commonly employed N-protecting group. chemimpex.compeptide.com

The Fmoc group is favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal by a secondary amine, typically piperidine. peptide.comsigmaaldrich.com This orthogonality allows for the selective deprotection of the α-amino group while other protecting groups on the side chains remain intact. For instance, Fmoc-D-β-homoglutamic acid 6-tert-butyl ester is a versatile building block used in peptide synthesis. The Fmoc group protects the amine functionality, while the tert-butyl ester protects the side-chain carboxylic acid. chemimpex.com This dual protection allows for the controlled incorporation of the d-beta-homoglutamic acid residue into a peptide chain.

Another important protecting group strategy involves the use of the 9-phenylfluorenyl (PhFl) group. acs.orgacs.org The steric bulk of the PhFl group attached to the amine of an aspartate diester prevents the abstraction of the Cα proton, leading to exclusive enolization of the side chain ester. acs.org This regioselectivity allows for specific modifications to be carried out on the side chain without affecting the α-carbon's stereochemistry. acs.orgacs.org

| Protecting Group | Common Abbreviation | Key Features | Typical Application in Homoglutamine Synthesis |

| Fluorenylmethoxycarbonyl | Fmoc | Base-labile, stable to acid. | N-protection in solid-phase peptide synthesis. chemimpex.compeptide.com |

| 9-Phenylfluorenyl | PhFl | Bulky, directs regioselective reactions. | Prevents Cα proton abstraction, allowing side-chain modifications. acs.orgacs.org |

| Tert-butyloxycarbonyl | Boc | Acid-labile. | N-protection, enhances solubility and stability. chemimpex.com |

| Trityl | Trt | Acid-labile, bulky. | Side-chain protection of asparagine and glutamine. peptide.com |

Enantioselective Synthetic Routes for d-beta-Homoglutamine

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce pure enantiomers of d-beta-homoglutamine is of significant interest. acs.orgrsc.org

One approach involves the use of chiral auxiliaries. For example, the chiral oxazolidinone auxiliary DIOZ ('5,5-diphenyl-4-isopropyl-1,3-oxazolidin-2-one') has been successfully used in the diastereoselective aldol (B89426) additions of titanium-enolates to formaldehyde, leading to various protected β2-homoamino acid derivatives. researchgate.net Another strategy is the use of proline-catalyzed diastereoselective aminomethylation of aldehydes, which provides α-substituted-β-amino aldehydes that can be converted to protected β2-amino acids like β2-homoglutamic acid. nih.gov

Catalytic asymmetric synthesis provides a more efficient and atom-economical alternative. A confined imidodiphosphorimidate (IDPi) catalyst has been developed for the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, yielding free β2-amino acids with high enantioselectivity. acs.org Furthermore, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been shown to produce β-amino acid derivatives. nih.gov This method relies on ligand-controlled reversal of hydrocupration regioselectivity to deliver the copper to the β-position. nih.gov

A convenient synthesis of chiral β-homoglutamic acid starts from 3-cyclohexenecarboxylic acid, involving a Curtius rearrangement, oxidative cleavage of the alkene, and debenzylation by catalytic hydrogenation to afford the product with high yield and enantiomeric excess. x-mol.com

Collective Synthesis Strategies for beta2-Homoglutamic Acid Derivatives

Collective synthesis strategies aim to produce a variety of structurally related compounds from a common starting material or intermediate. This approach is highly valuable for creating libraries of compounds for screening purposes.

A practical synthesis of enantiomerically pure β2-amino acids, including β2-homoglutamic acid, has been achieved through the proline-catalyzed diastereoselective aminomethylation of aldehydes. nih.gov The mild reaction conditions allow for the preparation of derivatives with protected functional groups in the side chain. nih.gov

Another versatile method involves the homologation of α-amino acids using a Reformatsky reaction and a Mannich-type iminium electrophile to efficiently synthesize β2-amino acids. capes.gov.br Additionally, straightforward syntheses of cyclopropyl (B3062369) analogues of beta-homoglutamic acid have been reported, with the key step being a titanium-mediated cyclopropanation. researchgate.net

Dehydrogenative Tailoring for Non-Canonical beta-Homoglutamic Acid Derivatives

Dehydrogenative tailoring is an emerging strategy for the synthesis of non-canonical amino acids. nih.govnih.gov This method involves the selective removal of hydrogen atoms to introduce unsaturation, which can then be further functionalized. A stepwise dehydrogenative method using a selective catalytic acceptorless dehydrogenation driven by photochemical irradiation has been developed to convert aliphatic amino acids into diverse analogs. nih.govnih.gov This approach provides access to terminal alkene intermediates that can be used for downstream functionalization. nih.gov In the case of (l)-homoglutamic acid, this method led to an internal dehydrogenation product, although with some erosion of enantiomeric excess. nih.gov

Enzymatic Synthesis of d-beta-Homoglutamine

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. d-nb.inforesearchgate.net Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

Role of Glutamine Synthetase in d-beta-Glutamine Formation

Glutamine synthetase (GS) is a key enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia. mdpi.complos.orgnih.govacs.orgwikipedia.org Research has shown that glutamine synthetase isolated from sheep brain can also catalyze the synthesis of D-beta-glutamine from beta-glutamic acid. nih.gov This demonstrates the potential of utilizing enzymes for the production of d-beta-homoglutamine and its derivatives. The enzymatic reaction provides a direct and highly specific route to the desired product. nih.gov

Engineering of beta-Amino Acid Dehydrogenases for beta-Homoglutamine Synthesis

In one study, a rationally engineered variant of 3,5-DAHDH, which displayed improved activity for several aliphatic β-amino acids, was tested against a range of substrates. This variant, however, showed no measurable activity for the synthesis of (S)-β-homoglutamine, highlighting the difficulty in engineering these enzymes for substrates with polar side chains.

It is noteworthy that an alternative enzymatic approach, not involving a dehydrogenase, was reported for the synthesis of d-beta-glutamine from beta-glutamic acid using glutamine synthetase, a type of ligase, from sheep brain. nih.gov This demonstrates that while the dehydrogenase route is challenging, other enzyme classes may offer potential pathways.

Table 1: Engineered β-Amino Acid Dehydrogenase Activity on Various Substrates

| Enzyme Variant | Target β-Amino Acid | Relative Activity Improvement | Enantioselectivity (% ee) | Isolated Yield (%) |

| Engineered 3,5-DAHDH | (R)-β-Homomethionine | ~200-fold | >99% | Not Reported |

| Engineered 3,5-DAHDH | (R)-β-Phenylalanine | Not Reported | >99% | 86-87% |

| Engineered 3,5-DAHDH | (S)-β-Aminobutyric acid | Not Reported | >99% | 86-87% |

| Engineered 3,5-DAHDH | (S)-β-Homoglutamine | No measurable activity | Not Applicable | Not Applicable |

Data compiled from multiple sources. acs.org

Synthesis of d-beta-Homoglutamine Derivatives for Specific Research Applications

Beta,beta-Dimethylated d-Homoglutamate Building Blocks

For applications in peptide chemistry and the development of novel molecular structures, chemically modified derivatives of d-beta-homoglutamine are often required. One such modification is the synthesis of β,β-dimethylated d-homoglutamate building blocks. These structures are valuable for creating peptides with constrained conformations.

A successful synthetic route to optically pure β,β-dimethylated amino acid building blocks starts from d-aspartic acid. A key element of this strategy is the use of the bulky 9-phenylfluorenyl (PhFl) protecting group for the amine. This protecting group facilitates the regioselective dialkylation of the corresponding aspartate diesters.

The synthesis of the β,β-dimethyl-d-homoglutamate derivative involves treating an α,β-unsaturated ester with magnesium in methanol. This reaction proceeds without removing the PhFl protecting group, yielding the desired PhFl-β,β-diMe-d-Hglu(OMe)-OMe. The steric hindrance provided by the PhFl group is crucial, as it allows for a variety of chemical manipulations on the side chain without affecting the stereocenter at the Cα position. This method has been used to produce several novel β,β-dimethylated amino acids in high enantiomeric excess.

Table 2: Key Intermediates in the Synthesis of Beta,beta-Dimethylated d-Homoglutamate

| Compound Name | Abbreviation | Starting Material | Key Reagents |

| 9-Phenylfluorenyl-β,β-dimethyl-d-homoglutamate methyl ester | PhFl-β,β-diMe-d-Hglu(OMe)-OMe | PhFl-d-Asp(OMe)-OMe | Magnesium, Methanol |

| 9-Phenylfluorenyl-β,β-dimethyl-d-aspartate methyl ester | PhFl-β,β-diMe-d-Asp(OMe)-OMe | PhFl-d-Asp(OMe)-OMe | Methyl iodide, Base |

Applications of D Beta Homoglutamine and Its Analogs in Peptide and Protein Research

Role as a Building Block in Peptide Synthesis and Engineering

As a building block, d-beta-homoglutamine and its stereoisomers are incorporated into peptide chains to confer specific structural and functional advantages. This strategic inclusion is a key aspect of modern peptide and protein design.

A primary application of beta-homoglutamine and other non-natural amino acids is the enhancement of peptide stability and solubility. chemimpex.comabyntek.com Peptides composed solely of natural α-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The introduction of β-amino acid residues, such as beta-homoglutamine, into the peptide backbone creates a structure that is resistant to enzymatic cleavage. nih.govacs.org This increased proteolytic stability translates to a longer half-life and more sustained effects in biological systems. nih.gov

The incorporation of beta-homoglutamine and its analogs is a deliberate strategy to create peptides with novel or enhanced biological functions. ontosight.aichemimpex.com By altering the peptide backbone and side chain presentation, researchers can design ligands with high affinity and specificity for various biological targets. plos.org

Recent studies have demonstrated this principle effectively. For instance, L-homoglutamine (B16492) was included in the sequence of newly discovered thiopeptide ligands targeting proteins such as IRAK4 kinase and the TLR10 cell surface receptor. nih.govacs.org These engineered peptides displayed potent binding affinities in the nanomolar to low micromolar range and, in the case of the IRAK4 inhibitors, demonstrated the ability to suppress NF-κB-mediated signaling in cell models. nih.govacs.org

In another example, foldamers containing homoglutamic acid were designed as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, showing pronounced binding affinities. nih.gov These findings highlight how the inclusion of beta-homoglutamine can be instrumental in developing potent, targeted therapeutic peptides.

Table 1: Examples of Bioactive Peptides Incorporating Homoglutamine Analogs

| Peptide/Ligand | Target Protein | Biological Activity/Finding | Kd Value |

| Thiopeptide IR5 | IRAK4 Kinase | Potent ligand and inhibitor of kinase activity. nih.govacs.org | 1.3 nM nih.govacs.org |

| Thiopeptide Ligands | TLR10 Receptor | Discovered ligands with sub-μM affinities. nih.govacs.org | 300 nM (representative) nih.gov |

| Foldamer 29 | SARS-CoV-2 S Protein | Designed inhibitor of the S protein-hACE2 interaction. nih.gov | 6.2 µM nih.gov |

| Foldamer 32 | SARS-CoV-2 S Protein | Designed inhibitor of the S protein-hACE2 interaction. nih.gov | 6.5 µM nih.gov |

The use of beta-homoglutamine extends to the broader field of protein engineering. chemimpex.comchemimpex.com By site-specifically incorporating non-natural amino acids like beta-homoglutamine, scientists can modify proteins to improve their stability, functionality, and therapeutic potential. chemimpex.comresearchgate.net This process, often facilitated by genetic code expansion technologies, allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids. nih.gov The ability to engineer proteins with enhanced characteristics is crucial for a wide range of biotechnological applications, from developing more robust industrial enzymes to creating next-generation protein therapeutics. chemimpex.comchemimpex.com

Investigation of Peptidomimetics and Foldamers

Peptidomimetics and foldamers are compounds designed to mimic the structure and function of natural peptides but with enhanced properties, such as stability and oral bioavailability. wjarr.comprismbiolab.com Beta-amino acids, including d-beta-homoglutamine, are fundamental building blocks in this area of research. researchgate.net

A prominent strategy in foldamer design involves creating chimeric peptides that combine natural α-amino acids with unnatural β-amino acids. nih.govwjarr.com These "α/β-peptides" can adopt stable, predictable secondary structures, such as helices, that are often more robust than their natural counterparts. nih.gov The specific folding pattern can be controlled by the sequence pattern of α- and β-residues, such as 1:1 alternating or ααβαααβ repeats. nih.govnih.gov

Research has shown the successful ribosomal construction of macrocyclic α/β-peptide libraries that include β-homoglutamine, demonstrating the feasibility of generating vast collections of these chimeric molecules for screening purposes. acs.org While α/β-peptides are the most extensively studied, the broader class of foldamers can also be constructed from other non-natural residues, including γ-amino acids, to create unique structural scaffolds. researchgate.net

The primary goal of creating α/β-peptide foldamers is often to mimic the bioactive conformations of natural peptides, particularly α-helices and β-turns, which are critical for mediating protein-protein interactions (PPIs). prismbiolab.comnih.gov Because these foldamers can present side chains in a spatial arrangement similar to a natural peptide, they can effectively bind to the same protein targets. nih.gov

This approach has been successfully used to develop α/β-peptide foldamers that mimic the BH3 domain, a helical motif crucial for apoptosis, leading to the inhibition of a key PPI in cancer signaling. nih.gov Similarly, foldamers containing homoglutamic acid were designed to mimic a helical region of the ACE2 protein to disrupt its interaction with the SARS-CoV-2 spike protein. nih.gov By mimicking these recognition motifs, foldamers containing d-beta-homoglutamine and its analogs serve as powerful tools to modulate biological pathways and develop new therapeutic agents. nih.govwjarr.com

Design of Agonists and Antagonists Based on beta-Peptides

The incorporation of β-amino acids, including d-beta-homoglutamine and its analogs, into peptide sequences is a strategic approach for the design of novel agonists and antagonists with tailored biological activities. acs.orgnih.gov The rational design of such molecules is complex, as the biologically active conformation of a peptide ligand at its receptor is often unknown. acs.org However, the unique structural properties of β-peptides offer a pathway to modulate the conformation, stability, and receptor-binding affinity of parent α-peptides. acs.org

Several strategies are employed to design bioactive β-peptides. These include the direct substitution of α-amino acids with their β-counterparts, the strategic placement of side chains to achieve a desired distribution of physicochemical properties, and the grafting of side chains critical for bioactivity onto stable β-peptide scaffolds. nih.gov This approach can convert a known agonist into an antagonist or enhance the potency and selectivity of a ligand. mdpi.com

A notable example is the development of glucagon (B607659) antagonists for potential diabetes management. acs.orgsci-hub.box Researchers have modified N-terminally truncated glucagon peptides by substituting the glutamic acid at position 9 with surrogates, including β-homoglutamic acid (β-hGlu). acs.orgsci-hub.box This modification was part of an effort to identify the minimal peptide sequence required for maximal antagonist potency, devoid of residual agonist activity. sci-hub.box The resulting analogs, including the one containing β-hGlu, were evaluated for their ability to competitively bind the human glucagon receptor and inhibit glucagon-stimulated signaling. acs.org

Furthermore, patent literature reveals the inclusion of β-homoglutamic acid (listed as β-HGlu) as a potential component in the design of novel peptide antagonists targeting the α4β7 integrin, a receptor involved in inflammatory processes. google.com The ability of β-amino acids to induce specific secondary structures and their increased resistance to proteolysis make them valuable tools in developing peptide-based therapeutics that can function effectively as either agonists or antagonists for a variety of cellular receptors, including G-protein-coupled receptors (GPCRs). acs.orgmdpi.comnih.gov

Table 1: Examples of β-Amino Acids in Agonist/Antagonist Design

| Compound/Peptide Class | Target Receptor | Modification/Role of β-Amino Acid | Intended Effect | Reference(s) |

|---|---|---|---|---|

| Truncated Glucagon Analog | Glucagon Receptor (GCGR) | Substitution at position 9 with β-homoglutamic acid (β-hGlu) | Full Antagonist | acs.org, sci-hub.box |

| Novel DRPs | α4β7 Integrin | Inclusion of β-homoglutamic acid (β-HGlu) as a possible constituent | Antagonist | google.com |

| General Peptides | G-Protein-Coupled Receptors (GPCRs) | Incorporation of β-amino acids to modify conformation and stability | Agonist/Antagonist Design | acs.org, mdpi.com |

| Bombesin (B8815690) Analog | Bombesin Receptors | Synthetic analog [D-Tyr6, β-Ala11, Phe13, Nle14]Bn(6–14) | Potent Agonist | nih.gov |

Ribosomal Incorporation of d-beta-Homoglutamine and Related Non-Proteinogenic Amino Acids

The ribosome, the cell's natural protein synthesis machinery, is primarily programmed to use the 20 canonical proteinogenic α-amino acids. amanote.com However, advanced techniques have made it possible to incorporate a wide array of non-proteinogenic amino acids (npAAs), including β-amino acids like d-beta-homoglutamine, into peptides. amanote.comacs.org This process is challenging because the ribosomal machinery is not naturally optimized for such monomers. mdpi.com The incorporation efficiency of npAAs can vary significantly depending on their structure, and backbone-modifying amino acids like D-α- and β-amino acids are particularly difficult for the ribosome to process. amanote.commdpi.com Their consecutive incorporation into a growing peptide chain has been a formidable challenge. amanote.commdpi.com Despite these difficulties, significant progress has been made through the engineering of translation components and the development of specialized in vitro translation systems. mdpi.comresearchgate.net

Genetic Code Reprogramming for beta-Amino Acid Incorporation

Genetic code reprogramming is a powerful technique that enables the site-specific ribosomal incorporation of npAAs by reassigning the meaning of specific codons. researchgate.netrsc.orgsci-hub.se This is often achieved in vitro using a reconstituted cell-free translation system. acs.org The strategy relies on preparing a transfer RNA (tRNA) with an anticodon corresponding to a reassigned codon (e.g., a stop codon or a rare sense codon) and "mis-acylating" it with the desired npAA. sci-hub.se

This method has been successfully used to incorporate various β-amino acids into peptides. researchgate.netrsc.org In one study, researchers constructed macrocyclic α/β-peptide libraries by reprogramming specific codons to encode for different β³-amino acids. acs.orgresearchgate.net Specifically, β-homoglutamine (βQ) was assigned to the CAU codon. researchgate.net This was accomplished by using a pre-charged β-homoglutamine-tRNA (βQ-tRNAPro1E2GUG) that recognizes the CAU codon on the messenger RNA (mRNA) template, directing the ribosome to insert β-homoglutamine at that position in the peptide sequence. researchgate.net The development of engineered tRNAs, such as tRNAPro1E2, which has improved binding affinity for elongation factors, has been crucial in enhancing the efficiency of incorporating challenging monomers like β-amino acids. acs.orgoup.com

Ribosomal Construction of Macrocyclic Alpha/Beta-Peptide Libraries

The ability to incorporate β-amino acids ribosomally has paved the way for the creation of large, diverse libraries of peptides with novel structures and properties. acs.orgnih.gov Researchers have successfully reported the ribosomal construction of thioether-macrocyclic α/β³-peptide libraries. acs.orgresearchgate.net These libraries are particularly significant because macrocyclization can confer enhanced stability and binding affinity. nih.gov

In a key study, four different β³-amino acids—β-homoglycine, β-homoalanine, β-homophenylglycine, and β-homoglutamine—were incorporated into peptide libraries using the genetic code reprogramming techniques described above. acs.orgresearchgate.net The process started with an mRNA library containing random codons, which was translated in a customized in vitro system. The system included the pre-charged β-aminoacyl-tRNAs, an initiator amino acid containing a chloroacetyl group, and a cysteine residue later in the sequence. researchgate.net After translation, the chloroacetyl group on the N-terminus spontaneously reacted with the thiol group of the cysteine side chain to form a stable thioether bond, resulting in a library of macrocyclic α/β-peptides. acs.org These libraries, containing up to five β³-amino acid residues per peptide, were then used for screening against protein targets to discover new bioactive molecules. acs.orgnih.gov

Enhanced Proteolytic Stability of Peptides via beta-Homoglutamine Incorporation

A primary motivation for incorporating β-amino acids into peptides is to increase their resistance to enzymatic degradation (proteolysis). nih.govmdpi.com Peptides composed solely of α-amino acids are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. nih.gov The introduction of a β-amino acid, with its extra methylene (B1212753) group in the peptide backbone, disrupts the structure that proteases recognize. nih.govmdpi.com As a result, naturally occurring peptidases exhibit poor or no activity against peptide bonds involving a β-amino acid. researchgate.netnih.gov

Studies have demonstrated that α/β-peptides show superior proteolytic stability compared to their all-α-peptide counterparts. researchgate.netnih.gov In the context of the macrocyclic α/β³-peptide libraries containing β-homoglutamine, the resulting peptides not only showed high binding affinity to their target but also markedly improved proteolytic stability. acs.org The incorporation of β³-amino acids was shown to improve the half-life of these peptides by up to 10-fold in the presence of proteases. acs.orgnih.gov This enhanced stability is a critical drug-like property, making the ribosomal incorporation of β-amino acids like β-homoglutamine a valuable strategy for discovering de novo peptide-based therapeutics with improved pharmacological profiles. acs.orgresearchgate.net

Table 2: Research Findings on Ribosomal Incorporation and Stability

| Finding | β-Amino Acids Studied | Technique/System | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Construction of Macrocyclic Peptide Libraries | β-homoglycine, β-homoalanine, β-homophenylglycine, β-homoglutamine | Genetic Code Reprogramming, RaPID Selection | Generation of diverse α/β³-peptide libraries for inhibitor screening. | acs.org, researchgate.net |

| Enhanced Proteolytic Stability | β³-Amino Acids (general) | Serum Stability Assay | Incorporation improved peptide stability by up to 10-fold. | acs.org, nih.gov |

| Codon Reassignment | β-homoglutamine (βQ) | In Vitro Translation with pre-charged tRNA | The CAU codon was successfully reprogrammed to encode β-homoglutamine. | researchgate.net |

| Feasibility of Incorporation | Various β-amino acids | Reconstituted cell-free translation | Demonstrated that multiple different β-amino acids are compatible with ribosomal translation. | acs.org |

Conjugation and Bioconjugation Studies

Bioconjugation is the process of covalently linking molecules, such as proteins, drugs, or imaging agents, to create novel constructs with combined functionalities. researchgate.netnih.gov A significant challenge in protein bioconjugation is achieving site-specificity to produce homogenous products. wm.eduacs.org The use of non-canonical amino acids (ncAAs) provides a powerful solution by introducing unique chemical handles into a protein sequence that are not present in the 20 canonical amino acids. nih.govwm.edu These "bioorthogonal" handles, such as azides or alkynes, allow for specific chemical reactions to occur under physiological conditions without interfering with native cellular processes. nih.govacs.org

Utilization in Bioconjugation Techniques for Biomolecule Attachment

The chemical structure of d-beta-homoglutamine derivatives makes them useful building blocks in bioconjugation. chemimpex.comchemimpex.com Commercially available forms of D-β-homoglutamic acid are protected with groups like Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl). chemimpex.comchemimpex.com These protected amino acids can be incorporated into a peptide during solid-phase peptide synthesis. chemimpex.comchemimpex.com

Once incorporated, the side-chain carboxylic acid of the homoglutamic acid residue can serve as a chemical handle for conjugation. chemimpex.comchemimpex.com After selective deprotection, this carboxyl group can be activated to react with a nucleophile, such as an amine on another molecule, to form a stable amide bond. This allows for the specific attachment of various biomolecules, including drugs, antibodies, or fluorescent dyes, to the peptide. chemimpex.comchemimpex.com This application is crucial for creating targeted therapies, improving the functionality of diagnostic tools, and attaching biomolecules to surfaces for research or material science applications. chemimpex.comchemimpex.com

Application as Linkers in Peptide-Based Research Probes

Beta-amino acids are of particular interest for linker design because their altered backbone configuration, with an additional carbon atom compared to their alpha-amino acid counterparts, can confer resistance to enzymatic degradation. nih.gov Research has focused on incorporating various β-amino acids into linkers to enhance metabolic stability or to introduce specific physicochemical properties, such as an electrical charge, to manipulate the probe's behavior. snmjournals.orgnih.gov

A key study by Garayoa and colleagues investigated the impact of different β-amino acid linkers on a bombesin (BBN) peptide radiopharmaceutical designed for targeting gastrin-releasing peptide (GRP) receptors, which are overexpressed in certain cancers. nih.govmdpi.comresearchgate.net The researchers systematically explored linkers constructed from various β-amino acids, including β³-homoglutamic acid, to assess their effect on the probe's performance. nih.govmdpi.comresearchgate.net

The findings revealed that a bombesin analogue modified with a linker containing β³-homoglutamic acid, which introduced a single negative charge, demonstrated a significant increase in tumor uptake and an improved tumor-to-tissue ratio compared to a previously developed version of the radiopharmaceutical. nih.govmdpi.com This suggests that the introduction of a charged residue within the linker can be a viable method for enhancing target accumulation. However, it was also noted that this specific modification did not lead to an increase in the metabolic stability of the probe when compared to the parent compound. nih.govmdpi.com This highlights a crucial aspect of probe design: modifications can yield specific benefits, such as improved biodistribution, without necessarily enhancing all other characteristics like metabolic half-life. nih.gov

These results underscore the utility of incorporating charged β-amino acids like d-beta-homoglutamine (in its β³-homoglutamic acid form) into linkers as a deliberate strategy to alter the pharmacokinetic profile of peptide-based probes, thereby potentially improving their efficacy for in vivo imaging applications. acs.orgnih.gov

Research Findings on β³-Homoglutamic Acid as a Linker

| Linker Component | Key Modification | Observed Effect on Tumor Uptake | Observed Effect on Tumor-to-Tissue Ratio | Observed Effect on Metabolic Stability | Reference |

|---|---|---|---|---|---|

| β³-homoglutamic acid | Introduction of a single negative charge | Significantly increased | Increased | No increase observed compared to the parent compound | nih.govmdpi.com |

Enzymatic and Metabolic Studies Involving D Beta Homoglutamine

Investigation of Enzyme Function and Specificity

The interaction of d-beta-homoglutamine and its related compounds with enzymes is a critical area of study to understand its biological activity. This includes its potential to serve as a substrate, thereby being transformed by the enzyme, or as an inhibitor that modulates the enzyme's catalytic efficiency.

d-beta-Homoglutamine as a Substrate or Inhibitor in Enzymatic Reactions

The behavior of beta-amino acids as enzyme substrates can be complex, sometimes leading to non-standard kinetics. For instance, studies on glutamine synthetase (GS) have shown that it can process β-glutamate, a structurally similar compound to d-beta-homoglutamine. While the enzyme can convert β-glutamate to β-glutamine, high concentrations of the substrate lead to inhibition. nih.gov This phenomenon, where activity decreases at supra-optimal substrate levels, suggests that β-glutamate can bind to the enzyme in a non-productive manner at high concentrations. nih.gov

In one study, the GS from Methanococcus jannaschii exhibited a steep decline in activity at β-glutamate concentrations above 200 mM. nih.gov Similarly, the GS from Archaeoglobus fulgidus showed no detectable activity at β-glutamate concentrations exceeding 300 mM, a level at which the enzyme was still active with its primary substrate, α-glutamate. nih.gov The inhibitory constant (Ki) for β-glutamate with the GS transferase reaction was estimated to be around 300 mM, assuming competitive inhibition. nih.gov

Studies with Beta-Amino Acid Dehydrogenases and Mutants

While extensive research exists on the superfamily of α-amino acid dehydrogenases, which catalyze the reversible deamination of α-amino acids, specific studies detailing the interaction of d-beta-homoglutamine with beta-amino acid dehydrogenases are not widely available in the current scientific literature.

Research on α-amino acid dehydrogenases, such as glutamate (B1630785) dehydrogenase and leucine (B10760876) dehydrogenase, highlights the high degree of specificity these enzymes have for their substrates. This specificity is determined by the precise geometry and chemical nature of the active site, where even minor changes to the substrate structure can prevent binding or catalysis. acs.orgnih.gov Attempts to alter the substrate specificity of these enzymes through mutagenesis—for instance, to make glutamate dehydrogenase favor leucine—have demonstrated that simple point mutations are often insufficient. Successful re-engineering requires subtle rearrangements of the main protein chain to accommodate the new substrate without steric clashes. acs.orgnih.gov This inherent specificity in the broader amino acid dehydrogenase family suggests that beta-amino acid dehydrogenases would likely require a uniquely adapted active site to process substrates like d-beta-homoglutamine.

Exploration of Metabolic Pathways

The structural similarity of d-beta-homoglutamine to l-glutamine (B1671663) suggests it may intersect with several crucial metabolic networks, including general amino acid metabolism and pathways central to neurotransmission.

Involvement in General Amino Acid Metabolism

Amino acids are fundamental to numerous metabolic processes beyond protein synthesis, including the generation of glucose, ketone bodies, and other specialized molecules. researchgate.net The metabolism of beta-amino acids follows distinct pathways from their alpha-isomers. For example, β-alanine, a common non-proteinogenic amino acid, is metabolized from the degradation of dipeptides like carnosine or the breakdown of pyrimidine (B1678525) nucleotides. nih.gov It can then be converted to malonate semialdehyde and participate in propanoate metabolism. nih.gov

For compounds structurally related to d-beta-homoglutamine, a key metabolic reaction is the synthesis of β-glutamine from β-glutamate, a conversion catalyzed by glutamine synthetase (GS). nih.gov This reaction has been identified as the likely pathway for the production of β-glutamine in the halophilic methanogen Methanohalophilus portucalensis, which utilizes this compound as an osmolyte to survive in high-salt environments. nih.gov This demonstrates a clear metabolic role for a beta-amino acid closely related to d-beta-homoglutamine.

Relationship to Glutamine Metabolic Pathways

Glutamine metabolism is central to cellular function, providing nitrogen for the synthesis of amino acids, purines, and pyrimidines. jmcs.org.mx The enzyme glutamine synthetase (GS) is a key player, catalyzing the formation of glutamine from glutamate and ammonia. nih.gov Given this central role, the interaction of glutamine analogs with GS is of significant interest.

Studies have shown that GS enzymes from various archaeal and bacterial sources can recognize and process β-glutamate, converting it to β-glutamine. nih.gov However, the efficiency of this conversion is markedly lower than with the natural substrate, α-glutamate. The selectivity of GS for the α-isomer over the β-isomer varies significantly between species. Archaeal GS enzymes from Methanohalophilus portucalensis, Methanococcus jannaschii, and Archaeoglobus fulgidus were found to be considerably more active with β-glutamate than bacterial GS from Escherichia coli and Bacillus subtilis, which showed very low activity towards the β-isomer. nih.gov

Other glutamine analogs, such as Acivicin and Azaserine, are known to act as antagonists of glutamine synthetase, disrupting cellular nucleotide synthesis and inhibiting cancer cell proliferation. nih.govmdpi.com This highlights the potential for glutamine analogs to interfere with this critical metabolic pathway by targeting its key enzyme.

| Enzyme Source | Relative Specific Activity (β-glutamate vs. α-glutamate) |

|---|---|

| Methanohalophilus portucalensis | 14% (sevenfold less than α-glutamate) |

| Archaeoglobus fulgidus | 8% (at 100 mM β-glutamate) |

| Escherichia coli | <0.1% |

| Bacillus subtilis | <0.1% |

This table summarizes the comparative specific activity of Glutamine Synthetase (GS) from various sources with β-glutamate as a substrate, relative to its activity with the natural substrate α-glutamate. Data sourced from a study on β-glutamate as a substrate for glutamine synthetase. nih.gov

Context within Neurotransmitter Pathways

In the central nervous system, glutamine is a key component of the glutamate-glutamine cycle, which is essential for sustaining neurotransmission. acs.org Glutamate is the brain's primary excitatory neurotransmitter, while its derivative, GABA, is the main inhibitory neurotransmitter. nih.gov Astrocytes absorb excess glutamate from the synapse, convert it to glutamine via glutamine synthetase, and release glutamine back to neurons to be reconverted into glutamate. acs.org

Given this critical cycle, any compound that mimics or antagonizes glutamine could potentially disrupt normal brain function. Glutamine itself has been shown to have neuroprotective effects against various stressors, including DNA damage and the amyloid-beta peptide implicated in Alzheimer's disease. nih.gov While direct experimental evidence on the effects of d-beta-homoglutamine on neurotransmitter pathways is limited, its structural analogy to glutamine suggests a potential for interaction with the transport and enzymatic systems of the glutamate-glutamine cycle.

Advanced Analytical Techniques for D Beta Homoglutamine Research

Spectroscopic Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods to probe the molecular structure and properties of d-beta-homoglutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including d-beta-homoglutamine. googleapis.comiosrjournals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. iosrjournals.org Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC) are employed to assign all proton and carbon signals, confirming the successful synthesis of the target structure. iosrjournals.orgnih.gov

Beyond structural confirmation, NMR is crucial for assessing purity, particularly enantiomeric purity. maynoothuniversity.ie To determine the enantiomeric excess (ee) of a chiral compound like d-beta-homoglutamine, a chiral auxiliary or solvating agent is often used to convert the enantiomers into a mixture of diastereomers. maynoothuniversity.ie These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their integration and the direct calculation of the enantiomeric ratio. maynoothuniversity.ie For example, in the synthesis of related β,β-dimethylated amino acids, comparison of the 1H NMR spectra of crude diastereomers formed by coupling with a chiral amine indicated a high degree of optical purity, often exceeding 95% ee. acs.org

Vibrational Spectroscopy (FT-IR, SFG) for Molecular Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy is widely used to identify the characteristic functional groups present in a molecule. In the context of d-beta-homoglutamine, an FT-IR spectrum would display absorption bands corresponding to the vibrations of its amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and amide (N-H and C=O stretching) groups. nih.govmdpi.com Studies on related compounds, such as β-homoglucans and other amino acids, demonstrate the utility of FT-IR in confirming structural features and observing changes due to external factors like irradiation. nih.govmdpi.com For instance, the analysis of polysaccharide structures uses characteristic peaks to identify glycosidic linkages and functional group modifications. mdpi.com

Sum-Frequency Generation (SFG) Spectroscopy is a surface-sensitive vibrational spectroscopy technique ideal for studying molecules at interfaces. nih.govyale.edu Unlike bulk-measurement techniques, SFG specifically probes the structure and orientation of molecules at surfaces, such as the air-water or a lipid-water interface. yale.edunih.gov Research on peptides containing related residues like β-D-homoglutamic acid has utilized SFG, in conjunction with FT-IR and NMR, to gain high-resolution structural data on molecular assemblies at interfaces. fu-berlin.de Chiral SFG can distinguish between different protein secondary structures (e.g., α-helices and β-sheets) at interfaces with zero background from the achiral solvent, making it a powerful tool for studying the interfacial behavior of chiral molecules like d-beta-homoglutamine. yale.edu

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) is a technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. mgcub.ac.inleidenuniv.nl Since d-beta-homoglutamine is a chiral molecule, it will rotate the plane of polarized light. jasco-global.commdpi.com The ORD curve, a plot of this rotation versus wavelength, provides critical information about the molecule's absolute configuration and stereochemical purity. mgcub.ac.inlibretexts.org

ORD is particularly effective for assessing changes in chirality. Studies involving the irradiation of non-proteinogenic amino acids have used ORD to quantify the degree of radioracemization—the loss of optical activity due to radiation damage. iac.esresearchgate.net For instance, the residual optical activity of L-β-homoglutamic acid was measured after being subjected to high-dose gamma radiation, demonstrating that while some degradation occurs, the chirality is largely preserved. iac.esresearchgate.net This type of analysis is vital for astrochemical studies and for understanding the stability of biomolecules in harsh environments. researchgate.net

| Compound | Initial Specific Optical Rotation [α]D | Radiolysis Dose (MGy) | Residual Optical Activity (%) | Reference |

| L-β-Homoglutamic acid HCl | Not Specified | 3.2 | 93.4 | iac.es |

| L-β-Homoalanine | Not Specified | 3.2 | 95.9 | iac.es |

| L-Norvaline | Not Specified | 3.2 | 84.0 | iac.es |

Chromatographic and Mass Spectrometric Approaches

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry for detection and identification, it becomes an indispensable analytical tool.

Application of Chromatography for Separation and Identification

Chromatographic methods are fundamental for the purification and identification of d-beta-homoglutamine. Techniques like column chromatography are used for purification after synthesis, separating the desired product from unreacted starting materials and byproducts. acs.org More advanced methods, such as simulated moving bed (SMB) chromatography, have been successfully employed to resolve racemic mixtures of related chiral compounds into their individual enantiomers, a process critical for obtaining enantiomerically pure d-beta-homoglutamine. uni-regensburg.de In metabolic studies, chromatographic separation is key; for example, an analytical standard of l-homoglutamine (B16492) was distinguished from an unknown but structurally similar compound in liver extracts using liquid chromatography, highlighting the technique's resolving power. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution form of column chromatography used extensively for the analysis and purification of compounds like d-beta-homoglutamine. chemimpex.comresearchgate.net It is the standard method for determining the purity of a final product, with many commercial suppliers of related amino acid derivatives providing HPLC-certified purity, often greater than 95%. lgcstandards.comthermofisher.com

In research, HPLC is used to monitor reaction progress and to analyze complex biological samples. plos.orgnih.gov For peptides containing beta-homoglutamic acid, analytical and preparative HPLC are used to separate and characterize the products. google.com Specific methods have been developed for the analysis of homoglutamate, detailing the necessary equipment and conditions to achieve accurate quantification. plos.org

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| Analytical HPLC | Reverse Diamonsil C18 | A: Pure Methanol; B: 1% Trifluoroacetic acid (Isocratic elution with 95% B) | Evaporative Light Scattering Detector (ELSD) | Analysis of homoglutamic acid | plos.org |

| Analytical HPLC | Not specified | Gradient of Buffer A (0.1% aq. TFA) and Buffer B (90% aq. ACN with 0.09% TFA) | Photodiode Array (PDA) | Characterization of peptide fractions containing beta-homoglutamic acid | google.com |

| Preparative HPLC | Not specified | Gradient of Buffer A (0.1% aq. TFA) and Buffer B (90% aq. ACN with 0.09% TFA) | ESMS | Purification of peptides containing beta-homoglutamic acid | google.com |

| Purity Analysis | Not specified | BuOH/Pyridine/AcOH/H2O:5/5/1/4 | UV/Iodine | Purity assessment of N-Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the definitive identification of chemical compounds. The power of LC-MS lies in its hybrid nature, combining the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry.

The process begins with the introduction of the sample into the LC system. The stationary phase within the LC column interacts differently with various components of the sample, causing them to travel through the column at different speeds. This results in the separation of the target analyte, d-beta-homoglutamine, from impurities or other components in the mixture. The time it takes for the analyte to exit the column is known as the retention time, a characteristic property under specific chromatographic conditions.

Upon exiting the LC column, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of ions at each m/z value. For d-beta-homoglutamine, the primary ion observed would be the protonated molecule [M+H]⁺. Further fragmentation of this parent ion (tandem MS or MS/MS) can be performed to produce a unique pattern of product ions, which serves as a structural fingerprint of the molecule.

The identity of d-beta-homoglutamine in a sample is confirmed by comparing its experimental retention time and mass spectrum (including the parent ion and fragmentation pattern) with those of a certified reference standard analyzed under identical conditions. oup.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and further solidifying the identity confirmation. akjournals.com

While specific experimental data for d-beta-homoglutamine is not prominently available in published literature, the following table illustrates the typical data used for identity confirmation of an amino acid using LC-MS.

| Parameter | Expected/Theoretical Value | Observed Value | Status |

| Compound | d-beta-Homoglutamine | - | - |

| Formula | C₆H₁₂N₂O₃ | - | - |

| Theoretical Mass [M] | 160.0848 u | - | - |

| Retention Time (RT) | Matched to Reference Std. | Matched | Confirmed |

| Observed Mass [M+H]⁺ | 161.0921 m/z | 161.0923 m/z | Confirmed |

| Mass Accuracy | < 5 ppm | 1.2 ppm | Confirmed |

This table is a representative example of LC-MS identity confirmation data and is not derived from actual experimental analysis of d-beta-homoglutamine.

Mass Spectrometric Analysis in Various Research Contexts

Mass spectrometry (MS) is a versatile tool that extends far beyond simple identity confirmation, finding application in diverse areas of amino acid research. Its high sensitivity and specificity enable detailed molecular analysis in complex biological and chemical matrices.

In the context of peptide synthesis , where d-beta-homoglutamine might be incorporated as a building block, MS is crucial for verifying the sequence of the resulting β-peptide. iac.es By analyzing the fragment ions generated in a tandem MS experiment, the order of amino acid residues can be elucidated, confirming the success of the synthesis.

In metabolic studies , MS techniques, particularly when coupled with isotopic labeling, can trace the metabolic fate of d-beta-homoglutamine within a biological system. This allows researchers to identify potential metabolic products and understand the pathways involved.

Furthermore, MS is a powerful technique for impurity profiling and stability studies . It can be used to identify and quantify degradation products resulting from chemical treatment or, as discussed in astrochemical research, high-energy radiation. nih.gov For instance, studies on other amino acids have used mass spectrometry to identify the byproducts of radiolysis, such as amines and carboxylic acids resulting from deamination and decarboxylation, thereby validating stability assessments made by other techniques. nih.gov

The table below summarizes some of the key research applications of mass spectrometry for a compound like d-beta-homoglutamine.

| Research Context | Application of Mass Spectrometry | Information Obtained |

| Chemical Synthesis | Characterization of novel peptides | Confirmation of sequence and molecular weight of peptides containing d-beta-homoglutamine. iac.es |

| Purity Analysis | Impurity identification and quantification | Detection and structural elucidation of synthesis-related impurities or degradation products. akjournals.com |

| Degradation Studies | Identification of decomposition products | Analysis of products formed under stress conditions (e.g., heat, radiation) to understand stability pathways. nih.gov |

| Metabolomics | Tracing metabolic pathways | Following the conversion of d-beta-homoglutamine into other molecules in a biological system. |

Calorimetric Techniques for Stability Investigations

Calorimetric methods measure heat changes associated with physical transitions or chemical reactions. These techniques are highly valuable for investigating the stability and purity of solid-state compounds like d-beta-homoglutamine.

Differential Scanning Calorimetry (DSC) for Purity and Radiolytic Stability Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the purity of crystalline solids and assessing their stability against degradation, including that induced by radiation.

Purity Assessment: The purity of a crystalline compound like d-beta-homoglutamine can be determined using DSC based on the van't Hoff equation. A pure, crystalline substance typically exhibits a sharp, well-defined endothermic peak at its melting point. The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting peak. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated, providing a quantitative measure of purity. This method is considered absolute and is often used to verify the purity values obtained from chromatographic techniques.

Radiolytic Stability Assessment: DSC is also a key technique for evaluating the stability of amino acids when exposed to high-energy radiation (radiolysis), a topic of interest in astrobiology and the study of materials under extreme conditions. oup.com Solid-state radiolysis can cause decomposition through processes like deamination or decarboxylation, introducing impurities directly into the crystal structure. oup.com

The assessment is performed by comparing the DSC thermogram of the pristine amino acid with that of a sample irradiated with a known dose (e.g., gamma radiation). The radiation-induced impurities cause a significant reduction in the melting enthalpy (ΔH) of the sample. nih.gov The ratio of the melting enthalpy of the irradiated sample to that of the original, pure sample provides a direct measure of the "residual purity" or the fraction of the amino acid that survived the radiolysis.

While no specific radiolytic stability data for d-beta-homoglutamine is available, extensive studies on other amino acids demonstrate the utility of this method. The table below presents illustrative data from such studies, showing the residual purity of various amino acids after exposure to a significant dose of gamma radiation.

| Amino Acid | Radiation Dose (MGy) | Residual Purity (%) (via DSC) | Reference |

| L-Alanine | 3.2 | 80.3 | oup.com |

| D-Alanine | 3.2 | 82.1 | oup.com |

| L-Valine | 3.2 | 85.0 | oup.com |

| D-Valine | 3.2 | 87.2 | oup.com |

| L-Cysteine | 3.2 | 93.3 | iac.es |

| L-Cystine | 3.2 | 91.2 | iac.es |

This table provides data for other amino acids to illustrate the DSC method for radiolytic stability assessment and is not representative of d-beta-homoglutamine.

Emerging Research Areas and Future Perspectives for D Beta Homoglutamine

Astrochemical Implications and Stability in Extreme Environments

The study of non-proteinogenic amino acids, such as d-beta-homoglutamine, is critical for understanding the inventory of organic molecules that may have been present on the early Earth or other celestial bodies. Their stability in the harsh conditions of space is a key factor in assessing their potential role in prebiotic chemistry.

Research into the effects of high-energy radiation on amino acids provides crucial insights into their survivability in extraterrestrial environments. The primary source of degradation for organic molecules buried within asteroids or comets, shielded from cosmic rays, is the decay of radionuclides like 26Al, 40K, 235U, and 238U. nih.gov Over the 4.6 billion-year lifespan of the solar system, this is estimated to deliver a total radiation dose of approximately 14 MGy. nih.govresearchgate.net

To simulate these conditions, studies have subjected various non-proteinogenic amino acids to solid-state radiolysis in a vacuum. In one such study, l-β-homoglutamic acid HCl was irradiated with a total dose of 3.2 MGy from a 60Co gamma-ray source. nih.goviac.es The stability of the compound was assessed by measuring the change in its melting enthalpy using Differential Scanning Calorimetry (DSC) before and after irradiation. nih.gov

It was found that l-β-homoglutamic acid, along with other β-amino acids, could partially survive an enormous radiation dose. nih.govoup.com These experimental findings support the idea that such amino acids, if formed in the interstellar medium and incorporated into asteroids and comets, could be stable enough to survive for billions of years. oup.comresearchgate.net While these studies focused on the L-enantiomer, they provide a foundational understanding of the radiolytic behavior of the β-homoglutamic acid structure.

Table 1: Radiolytic Stability of Selected β-Amino Acids

This table summarizes the results from a study where β-amino acids were subjected to a 3.2 MGy dose of gamma radiation. The residual percentage was calculated based on changes in melting enthalpy measured by Differential Scanning Calorimetry (DSC).

| Amino Acid (as HCl salt) | Initial Melting Enthalpy (ΔH₀) J/g | Melting Enthalpy after 3.2 MGy (ΔHγ) J/g | Residual Amount (Nγ%) |

| L-β-Homoalanine | -295.4 | -205.3 | 69.5% |

| L-β-Homoglutamic Acid | -229.4 | -160.8 | 70.1% |

| L-β-Leucine | -266.0 | -173.2 | 65.1% |

Data sourced from Cataldo et al. (2013) nih.gov

A critical question in origins of life research is whether an initial enantiomeric excess (a surplus of one chiral form over the other) could survive in a high-radiation environment. The process of radioracemization, where radiation causes a chiral molecule to convert to its mirror image, can erode this excess over time. researchgate.net

Studies on l-β-homoglutamic acid HCl and other optically active non-proteinogenic amino acids have measured the degree of radioracemization after exposure to a 3.2 MGy dose. iac.esiac.es By using polarimetry and Optical Rotatory Dispersion (ORD) spectroscopy, researchers determined the residual optical activity. iac.es The results showed that while radiolysis causes some degradation, the radioracemization process does not completely eliminate the initial enantiomeric enrichment. researchgate.net Even after prolonged exposure equivalent to billions of years, a portion of the enantiomeric excess can be preserved. oup.com This suggests that if life's building blocks were delivered to Earth with a pre-existing chiral bias, that bias would not necessarily have been erased by background radiation. nih.govoup.com

The demonstrated stability of β-amino acids and the partial preservation of their chirality under simulated deep-space radiation conditions have significant implications for theories on the origin of life. nih.govoup.com Amino acids have been found in carbonaceous chondrite meteorites, providing tangible evidence that these fundamental building blocks of life can be formed and delivered through extraterrestrial means. oup.comnih.gov The Murchison meteorite, for instance, contains a diverse suite of over 66 different amino acids, many of which are non-proteinogenic, including β-amino acids found in significant L-enantiomeric excess. nih.goviac.es

The fact that compounds like β-homoglutamic acid can withstand long-term radiation exposure lends credence to the hypothesis that meteorites and comets could have seeded the prebiotic Earth with a rich variety of organic molecules. researchgate.netnih.gov The Miller-Urey experiment and subsequent research have shown that amino acids can be synthesized from simple inorganic precursors under conditions simulating the early Earth. wikipedia.org The stability of these molecules in harsh environments is a crucial piece of the puzzle, suggesting that once formed or delivered, they could persist and accumulate, becoming available for the subsequent chemical evolution that led to life. nih.govuniversetoday.com

Advanced Applications in Biotechnology and Material Science

Beyond its astrochemical significance, the unique structure of d-beta-homoglutamine and its derivatives is being harnessed for innovative applications in polymer chemistry and molecular biology.

The d-beta-homoglutamine structure is a valuable building block in the synthesis of advanced functionalized polymers. chemimpex.comchemimpex.com Derivatives such as Fmoc-D-β-homoglutamic acid 6-tert-butyl ester and Boc-D-β-homoglutamic acid 6-benzyl ester serve as key reagents in this field. chemimpex.comchemimpex.com These protected forms of the amino acid allow for its controlled incorporation into polymer chains, creating materials with specific, tailored properties. chemimpex.com

These functionalized polymers are being investigated for a range of applications, including the development of novel biomaterials and sophisticated drug delivery systems. chemimpex.comchemimpex.com For instance, polymers functionalized with glutamine have been designed to interact with cell surfaces. researchgate.net The multivalent presentation of the amino acid on a polymer backbone can enhance binding affinity to cell surface transporters that are overexpressed in certain conditions, a strategy that could be exploited for targeted therapies. researchgate.net The unique structure of the β-amino acid can also enhance the stability of peptides and polymers into which it is incorporated. chemimpex.com

Riboswitches are structured RNA elements, typically in the 5' untranslated region of bacterial mRNAs, that regulate gene expression by binding directly to specific small molecule metabolites. nih.govmdpi.com They consist of an aptamer domain, which acts as the molecular sensor, and an expression platform that modulates transcription or translation. nih.govencyclopedia.pub

The specificity of the aptamer domain is crucial for its function. Research into a glutamine-binding riboswitch, which utilizes the glnA aptamer, has explored its binding affinity for various glutamine analogs to understand its molecular recognition capabilities. nih.gov In a study using in-line probing analysis, the glnA aptamer from a marine metagenome was tested against several compounds, including l-glutamine (B1671663), d-glutamine (B559562), and l-β-homoglutamine. nih.gov

The results demonstrated high specificity. The aptamer bound strongly to l-glutamine, its natural ligand. It bound to d-glutamine with an affinity that was approximately 10-fold weaker. nih.gov However, when tested with l-β-homoglutamine, no binding was detected even at high concentrations (10 mM). nih.gov This indicates that the aptamer's binding pocket is exquisitely tuned to the precise structure of glutamine, and the addition of a single methylene (B1212753) group in the backbone, as in β-homoglutamine, is sufficient to completely abolish the interaction. This high degree of specificity is fundamental to the biological function of riboswitches and provides valuable data for the design of synthetic biological circuits and biosensors. nih.govmdpi.com

Table 2: Ligand Binding Specificity of the glnA RNA Aptamer

This table shows the relative binding affinity of the glnA aptamer for l-glutamine and related analogs. Binding was assessed via in-line probing experiments.

| Compound Tested | Concentration Range | Binding Detected | Relative Affinity |

| L-Glutamine | 10 µM - 10 mM | Yes | High (Natural Ligand) |

| D-Glutamine | 10 µM - 10 mM | Yes | ~10-fold weaker than L-Glutamine |

| L-β-Homoglutamine | up to 10 mM | No | No detectable binding |

| L-Asparagine | up to 10 mM | No | No detectable binding |

| L-Theanine | up to 10 mM | No | No detectable binding |

Data sourced from Ames & Breaker (2011) nih.gov

Computational Modeling and Simulation Studies

Predictive Modeling of Metabolic Pathways Involving Homoglutamine

While specific computational models for the metabolic pathways of d-beta-homoglutamine are not extensively documented in current scientific literature, the methodologies for such predictive modeling are well-established, primarily through research on its structural analog, L-glutamine. The extensive investigation into L-glutamine metabolism, particularly in the context of cancer, provides a robust framework for how d-beta-homoglutamine metabolism could be computationally modeled and simulated. creative-proteomics.comtudublin.iesigmaaldrich.com These models are crucial for understanding the complex network of biochemical reactions at a systems level. nih.gov

Predictive modeling of metabolic pathways aims to simulate the flow of metabolites through a network and forecast the behavior of the system under various conditions. numberanalytics.com This approach can identify critical enzymes, predict cellular growth rates, and reveal metabolic vulnerabilities that could be targeted therapeutically. numberanalytics.comnih.gov The primary computational methods used for these predictions include Flux Balance Analysis (FBA), Metabolic Flux Analysis (MFA), and kinetic modeling.

Flux Balance Analysis (FBA) is a computational method used to predict metabolite flux distribution in a metabolic network at a steady state. numberanalytics.comwikipedia.org By integrating genome-scale metabolic models with transcriptomic data, FBA can provide quantitative predictions about the metabolic status of cells. nih.gov For instance, in studies of L-glutamine, FBA has been used to model cancer metabolism, identifying key enzymes essential for cell proliferation. numberanalytics.comresearchgate.net This technique can simulate how cells might utilize d-beta-homoglutamine by setting constraints based on known enzymatic reactions and nutrient availability to predict optimal growth or production of a specific metabolite. wikipedia.orgresearchgate.net FBA can also be used to perform in silico "gene knockouts" to identify reactions critical for a particular metabolic function. wikipedia.org

Metabolic Flux Analysis (MFA) is a more experimental approach that quantifies reaction rates (fluxes) within metabolic pathways. creative-proteomics.comnih.gov It typically involves using stable isotope-labeled substrates, such as ¹³C-labeled glutamine, and tracking the incorporation of these isotopes into downstream metabolites. creative-proteomics.comcreative-proteomics.com The resulting labeling patterns are then used in conjunction with computational models to calculate the flux through various pathways. tudublin.iecreative-proteomics.com This technique provides a detailed, dynamic view of metabolic activity. For d-beta-homoglutamine, an analogous approach using ¹³C-labeled d-beta-homoglutamine would allow researchers to trace its metabolic fate, quantifying its contribution to central carbon metabolism, such as the Tricarboxylic Acid (TCA) cycle, and its role in biosynthesis. tudublin.ie

Kinetic Modeling aims to describe the dynamic behavior of a metabolic system by using differential equations based on enzyme kinetics. nih.govnih.gov These models can simulate the concentrations of metabolites over time in response to perturbations. nih.gov For example, kinetic models of L-glutamine utilization have been developed to understand the regulation of its uptake and metabolism in different cell types. nih.govsnmjournals.org A kinetic model for d-beta-homoglutamine would require detailed knowledge of the kinetic parameters (e.g., Vmax, Km) of the enzymes involved in its metabolism. Such a model could predict how changes in substrate availability or enzyme expression levels would dynamically affect the entire metabolic network connected to d-beta-homoglutamine. snmjournals.orgfrontiersin.org

The integration of these computational approaches with experimental data from metabolomics and transcriptomics offers a powerful platform to generate and test hypotheses about the metabolic role of d-beta-homoglutamine. sigmaaldrich.comnih.gov For example, combining these models could predict how cancer cells might adapt their metabolism to utilize d-beta-homoglutamine, potentially revealing new metabolic dependencies. plos.org

Table 1: Computational Modeling Approaches for Metabolic Pathway Analysis

| Modeling Technique | Description | Potential Application to d-beta-Homoglutamine | Key Predictive Outcomes |

|---|---|---|---|

| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism using genome-scale reconstructions of metabolic networks to predict flux distributions at steady state. wikipedia.org | Predict the optimal growth rate of cells utilizing d-beta-homoglutamine; identify essential genes and reactions in its metabolic pathway. numberanalytics.com | Identification of metabolic chokepoints; prediction of cellular phenotypes (e.g., growth, ATP production); identification of potential drug targets. nih.govwikipedia.org |

| Metabolic Flux Analysis (MFA) | An experimental and computational technique that uses stable isotope tracers (e.g., ¹³C, ¹⁵N) to quantify the rates of metabolic reactions. creative-proteomics.comcreative-proteomics.com | Trace the metabolic fate of isotopically labeled d-beta-homoglutamine to quantify its contribution to pathways like the TCA cycle and amino acid synthesis. tudublin.ie | Quantitative flux maps of central carbon metabolism; determination of relative pathway usage; understanding of nutrient contribution to biomass. creative-proteomics.comtudublin.ie |

| Kinetic Modeling | A dynamic modeling approach that uses systems of differential equations based on enzyme kinetics to simulate changes in metabolite concentrations over time. nih.govnih.gov | Simulate the dynamic response of metabolic pathways to the introduction or removal of d-beta-homoglutamine; predict the impact of inhibiting a specific enzyme in its pathway. snmjournals.org | Time-course profiles of metabolite concentrations; analysis of metabolic control and regulation; prediction of system behavior under dynamic conditions. nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing D-beta-Homoglutamine, and how can researchers ensure reproducibility?

- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic modification of glutamine analogs. For reproducibility, document reaction conditions (e.g., temperature, pH, solvent systems), purification steps (e.g., HPLC gradients), and characterization data (e.g., NMR, MS, HPLC retention times). Ensure purity validation via ≥95% chromatographic homogeneity and cross-reference with literature protocols .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing D-beta-Homoglutamine’s structural identity?

- Methodological Answer: Use a combination of H/C NMR for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and chiral HPLC to verify enantiomeric purity. Compare data with known analogs (e.g., L-glutamine) to identify beta-homo modifications. Report solvent systems and column specifications to enable replication .

Q. How should researchers design stability studies for D-beta-Homoglutamine under varying physiological conditions?

- Methodological Answer: Conduct accelerated degradation studies at pH 2.0 (simulating gastric fluid), pH 7.4 (blood), and elevated temperatures (40–60°C). Monitor degradation products via LC-MS and quantify half-life using kinetic modeling. Include negative controls (e.g., inert buffers) and triplicate runs to ensure statistical validity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for D-beta-Homoglutamine across studies?

- Methodological Answer: Systematically evaluate variables such as cell line specificity, assay protocols (e.g., IC vs. EC), and metabolite interference. Perform meta-analyses of published datasets, applying statistical tools (e.g., Cohen’s d for effect size) to identify outliers. Validate findings using orthogonal assays (e.g., SPR binding vs. functional cellular assays) .

Q. How can researchers optimize purification yields of D-beta-Homoglutamine when scaling from milligram to gram quantities?

- Methodological Answer: Employ fractional crystallization or preparative HPLC with gradient optimization. Screen solvent systems (e.g., acetonitrile/water with 0.1% TFA) and adjust loading concentrations to mitigate column overloading. Use design-of-experiment (DoE) approaches to model interactions between pH, temperature, and solvent ratios .

Q. What experimental design considerations are critical for studying D-beta-Homoglutamine’s role in metabolic pathways?

- Methodological Answer: Use isotopic labeling (e.g., C or N) to track incorporation into target metabolites. Pair with knockout cell models (e.g., CRISPR-Cas9 glutamine synthetase-deficient lines) to isolate pathway-specific effects. Include time-course analyses and negative controls (e.g., D-glutamine) to differentiate stereospecific activity .

Q. How should researchers address discrepancies in computational vs. experimental binding affinity data for D-beta-Homoglutamine-protein interactions?

- Methodological Answer: Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) and validate docking poses with cryo-EM or X-ray crystallography. Account for solvation effects and post-translational modifications in target proteins. Report RMSD values and statistical confidence intervals .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Apply to therapeutic studies (Population: cell/organism models; Intervention: D-beta-Homoglutamine dosage; Comparison: analogs/controls; Outcomes: metabolic flux changes) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible analogs), Novel (e.g., unexplored beta-homo stereochemistry), Ethical (non-human models), and Relevant (e.g., cancer metabolism applications) .

Data Reporting Standards

- Experimental Replication : Include raw spectral data, chromatograms, and statistical code in supplementary materials. Reference protocols from Beilstein Journal of Organic Chemistry for synthetic details .

- Contradiction Analysis : Use PRISMA guidelines for systematic reviews to map conflicting results and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products